molecular formula C9H7BrN2 B1395774 4-Bromo-1-phenyl-1H-imidazole CAS No. 1246555-43-0

4-Bromo-1-phenyl-1H-imidazole

Cat. No. B1395774
M. Wt: 223.07 g/mol
InChI Key: PYCHREPCYDQKIQ-UHFFFAOYSA-N
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Patent
US09173401B2

Procedure details

4-Bromo-1H-imidazole (500 mg, 3.4 mmol, 1 eq), phenylboronic acid (830 mg, 6.8 mmol, 2 eq), anhydrous cupric acetate (926 mg, 5.1 mmol), activated 4 Å molecular sieves (2 g) and pyridine (0.3 ml) were combined in dichloromethane (20 ml) and stirred for 2 days in the presence of air. The reaction mass was then filtered through Celite, washed with methanol, and concentrated and purified by silica gel chromatography (eluent 15% ethyl acetate/hexane) to afforded yellowish sticky solid 4-bromo-1-phenyl-1H-imidazole (200 mg, 26%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cupric acetate
Quantity
926 mg
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[CH:4][NH:5][CH:6]=1.[C:7]1(B(O)O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N1C=CC=CC=1>ClCCl>[Br:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:6]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1N=CNC1
Step Two
Name
Quantity
830 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Three
Name
cupric acetate
Quantity
926 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 days in the presence of air
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mass was then filtered through Celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent 15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
BrC=1N=CN(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.